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Compound of Interest

Compound Name: 1-Bromo-5-chloropentane

Cat. No.: B104276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Bromo-5-chloropentane (CsH10BrCl), a valuable building block in organic synthesis. The
document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and
chemical properties. This guide is intended to serve as a practical resource for researchers
utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-Bromo-5-chloropentane.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs, Reference: TMS (0 ppm)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)
3.55 Triplet 2H 6.7 -CHz-Cl
341 Triplet 2H 6.8 -CHz-Br
1.90 Quintet 2H 7.0 -CH2-CH2Br
1.81 Quintet 2H 6.9 -CHz2-CH2ClI
1.55 Sextet 2H 7.2 -CH2-CH2-CHz2-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCls, Reference: CDCIs (77.16 ppm)

Chemical Shift (8) (ppm) Assignment
44.8 -CH2-Cl

33.5 -CHz-Br

32.2 -CH2-CHz2Br
30.2 -CH2-CH2ClI
24.8 -CH2-CH2-CHa2-

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)
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Wavenumber (cm~?) Intensity Assignment

2958, 2870 Strong C-H stretch (alkane)
1455 Medium CH:z bend (scissoring)
1258 Medium CHz wag

728 Strong C-Cl stretch

645 Strong C-Br stretch

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

184/186/188 <1 [M]* (Molecular ion)
105/107 100 [CsH10CI*

55 80 [CaH7]*

41 65 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Approximately 10-20 mg of 1-Bromo-5-chloropentane was dissolved in 0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

e The solution was transferred into a 5 mm NMR tube.
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. *H NMR Acquisition:

A 400 MHz NMR spectrometer was used.

The sample was shimmed to optimize magnetic field homogeneity.

A standard single-pulse experiment was performed with the following parameters:

Pulse width: 30°

[e]

o

Acquisition time: 4 seconds

[¢]

Relaxation delay: 1 second

Number of scans: 16

[e]

. 3C NMR Acquisition:

A 100 MHz (for 3C) NMR spectrometer was used.

A proton-decoupled pulse sequence was employed.

Key parameters included:

o Pulse width: 30°

o Acquisition time: 1.5 seconds

o Relaxation delay: 2 seconds

o Number of scans: 1024

. Data Processing:

The raw Free Induction Decay (FID) data was Fourier transformed.

Phase and baseline corrections were applied to the resulting spectra.
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Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H NMR and the residual
CDCls signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

1.

Sample Preparation:

A small drop of neat 1-Bromo-5-chloropentane was placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

. Data Acquisition:

The spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
The spectrum was collected over the range of 4000-400 cm~1.
A total of 32 scans were co-added at a resolution of 4 cm~1.

A background spectrum of the clean ATR crystal was recorded prior to the sample
measurement and automatically subtracted.

Mass Spectrometry (MS)

1.

Sample Introduction and Chromatography:
A gas chromatograph (GC) coupled to a mass spectrometer (MS) was used.

A1 pL aliguot of a dilute solution of 1-Bromo-5-chloropentane in dichloromethane was
injected into the GC.

The GC was equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

The oven temperature program was initiated at 50°C, held for 2 minutes, then ramped to
250°C at a rate of 10°C/min.

. Mass Spectrometry Analysis:
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* The mass spectrometer was operated in Electron lonization (El) mode with an ionization
energy of 70 eV.

¢ The mass range scanned was m/z 35-300.
e The ion source temperature was maintained at 230°C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-Bromo-5-chloropentane.
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Caption: Workflow for the spectroscopic analysis of 1-Bromo-5-chloropentane.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-5-chloropentane: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104276#spectroscopic-data-of-1-bromo-5-
chloropentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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